

# Introduction: The Analytical Challenge of a Polar, Non-Chromophoric Impurity

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## Compound of Interest

Compound Name: 3-(Diisopropylamino)-1,2-propanediol

CAS No.: 85721-30-8

Cat. No.: B1619808

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In pharmaceutical development and quality control, the accurate quantification of impurities is paramount to ensuring drug safety and efficacy. 3-isopropylamino-1,2-propanediol is a critical process-related impurity and degradation product of several  $\beta$ -adrenergic receptor antagonists, such as metoprolol, where it is listed as "Impurity N" in the European Pharmacopoeia.[1][2][3] It also serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][4][5]

The analysis of 3-isopropylamino-1,2-propanediol presents a significant analytical challenge due to its inherent physicochemical properties. As a small, highly polar molecule, it is poorly retained on traditional reversed-phase high-performance liquid chromatography (RP-HPLC) columns.[1][6] Furthermore, it lacks a chromophore, rendering it essentially invisible to standard ultraviolet (UV) detectors.[1][2]

To overcome these obstacles, a robust analytical strategy combining two powerful technologies is required: Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Charged Aerosol Detection (CAD) for universal detection.

- Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that utilizes a polar stationary phase (like silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[7][8] This creates a water-enriched layer on the surface of

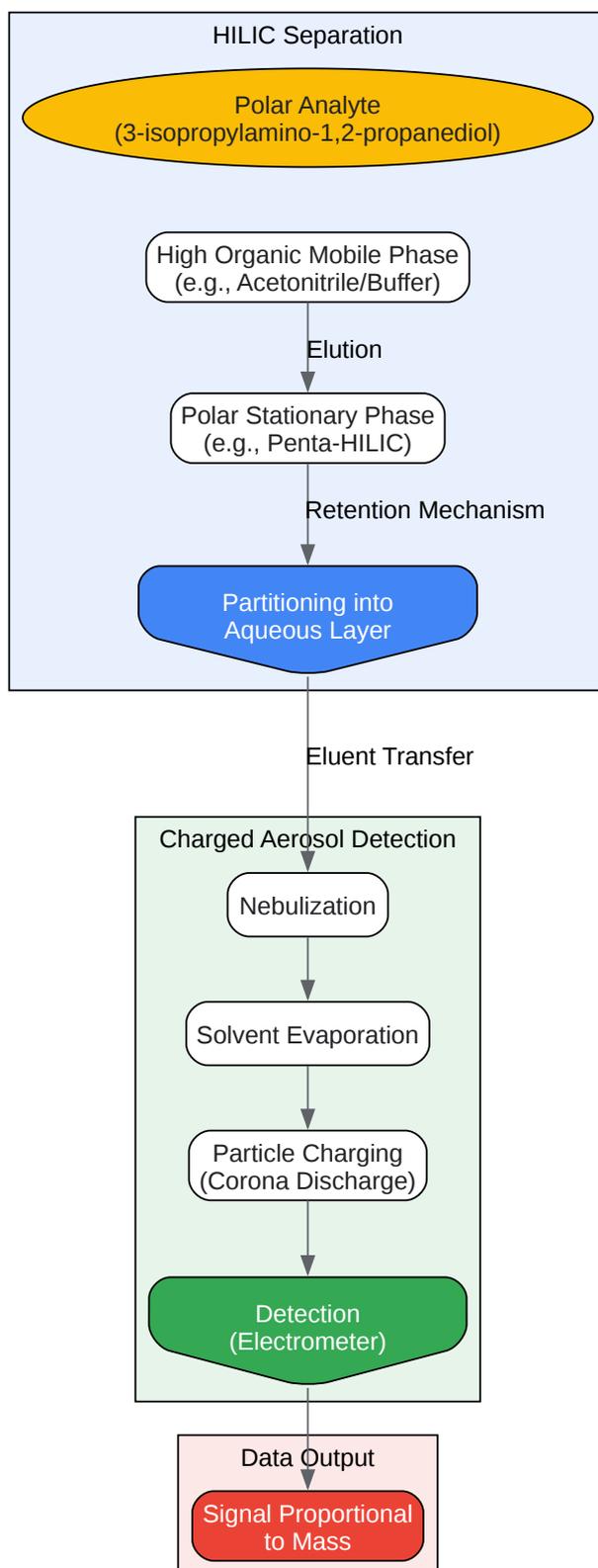
the stationary phase, into which polar analytes can partition, thus enabling their retention and separation.<sup>[7][9]</sup> This makes HILIC an ideal choice for retaining and separating highly polar compounds that elute in the void volume in reversed-phase chromatography.<sup>[6][10]</sup>

- **Charged Aerosol Detection (CAD):** CAD is a universal detection method that can measure any non-volatile and many semi-volatile analytes.<sup>[11][12]</sup> The detector response is independent of the analyte's spectral properties, making it perfectly suited for non-chromophoric compounds like 3-isopropylamino-1,2-propanediol.<sup>[13][14]</sup> The operational principle involves nebulizing the column eluent, evaporating the mobile phase to leave dried analyte particles, charging these particles with a corona discharge, and then measuring the aggregate charge with a sensitive electrometer.<sup>[11][12][13]</sup>

This application note provides a comprehensive, field-proven protocol for the quantification of 3-isopropylamino-1,2-propanediol using a HILIC-CAD method. It details the experimental choices, provides a step-by-step workflow, and discusses method validation in accordance with regulatory guidelines.

## Principle of HILIC-CAD Analysis

The synergy between HILIC and CAD provides a powerful solution for the analysis of 3-isopropylamino-1,2-propanediol. The logical flow of the methodology is designed to ensure specific separation followed by sensitive, universal detection.



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Caption: Workflow from HILIC separation to CAD detection.

## Materials and Methodology

### Reagents and Chemicals

- 3-isopropylamino-1,2-propanediol reference standard (>95% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Ammonium formate (analytical or LC-MS grade)
- Formic acid (analytical or LC-MS grade)
- Deionized water (18.2 MΩ·cm)
- Metoprolol drug products (e.g., tartrate tablets, succinate extended-release tablets) for sample analysis

### Instrumentation

- An HPLC or UHPLC system equipped with a binary or quaternary pump, autosampler, and column thermostat.
- Thermo Scientific™ Vanquish™ or UltiMate™ 3000 system (or equivalent).
- Thermo Scientific™ Corona™ Veo™ or Corona™ ultra™ Charged Aerosol Detector (or equivalent).

### Chromatographic and Detector Conditions

The following tables summarize the validated starting conditions for the method. Optimization may be required based on the specific system and drug product matrix.<sup>[1][2]</sup>

Table 1: HILIC Chromatographic Conditions

Parameter	Setting	Rationale
Column	Halo Penta HILIC (4.6 x 150 mm, 5 µm)	The penta-hydroxyphenyl phase provides robust and reproducible retention for polar amines.[1][2]
Mobile Phase A	100 mM Ammonium formate, pH 3.2	A volatile buffer essential for CAD compatibility. The acidic pH ensures the amine is protonated, aiding in good peak shape.
Mobile Phase B	Acetonitrile	The high organic content is necessary to facilitate the HILIC retention mechanism.
Gradient Program	See Table 2	A gradient is often used to ensure elution of late-eluting excipients and re-equilibration of the column.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature	30 °C	Provides stable retention times and improves method robustness.
Injection Volume	10 µL	Should be optimized based on analyte concentration and desired sensitivity.

| Sample Diluent | Acetonitrile/Water (80:20, v/v) | The diluent should closely match the initial mobile phase composition to prevent peak distortion.[15] |

Table 2: Example Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	20	80
10.0	20	80
10.1	80	20
13.0	80	20
13.1	20	80

| 18.0 | 20 | 80 |

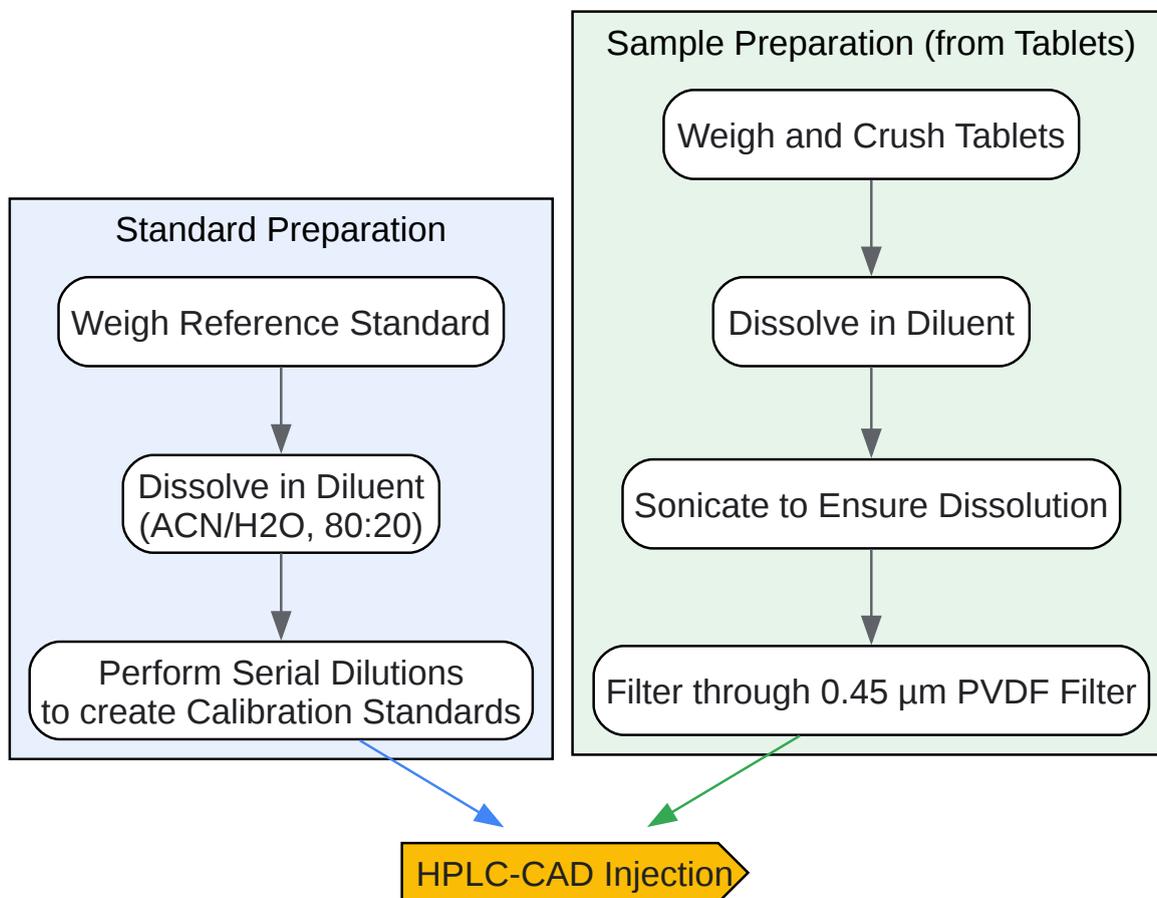
Table 3: Charged Aerosol Detector (CAD) Settings

Parameter	Setting	Rationale
Evaporation Temp.	35 °C	Low temperature is suitable for semi-volatile compounds and minimizes thermal degradation.[16]
Nebulizer Gas	Nitrogen @ 35 psi	Optimal gas pressure for efficient nebulization of the mobile phase.
Data Collection Rate	5 Hz	Adequate for capturing the peak profile for standard HPLC analysis.

| Filter | Medium | A digital filter setting to smooth the baseline signal. |

## Experimental Protocols

### Standard and Sample Solution Preparation



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Caption: Standard and sample preparation workflow.

Protocol for Standard Preparation:

- Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 10 mg of 3-isopropylamino-1,2-propanediol reference standard into a 50 mL volumetric flask.
- Dissolve and dilute to volume with the sample diluent (Acetonitrile/Water, 80:20 v/v).
- Working/Calibration Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

Protocol for Sample Preparation (from Metoprolol Tablets):

- Accurately weigh and finely powder a representative number of tablets (e.g., 20 tablets).
- Transfer an amount of powder equivalent to a target concentration of the API (e.g., 50 mg of metoprolol) into a suitable volumetric flask (e.g., 20 mL).
- Add approximately 75% of the flask volume with the sample diluent.
- Sonicate for 15 minutes to ensure complete dissolution of the impurity.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter the solution through a 0.45 µm PVDF syringe filter prior to injection.

## Method Validation Protocol

The method must be validated according to established guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose.[17][18]

Specificity:

- Objective: To demonstrate that the analytical signal is unequivocally attributable to 3-isopropylamino-1,2-propanediol.
- Procedure:
  - Inject the sample diluent (blank) to check for baseline interference.
  - Inject a solution of the drug product placebo to assess for interference from excipients.
  - Inject a solution containing only the metoprolol API to ensure it is well-resolved from the impurity peak.
  - Inject a sample solution spiked with the 3-isopropylamino-1,2-propanediol standard to confirm peak identity and resolution.[2]

Linearity:

- Objective: To establish the relationship between analyte concentration and detector response.
- Procedure:
  - Inject the prepared calibration standards (e.g., 5-7 concentration levels) in triplicate.
  - Plot the peak area versus the concentration.
  - Key Insight: The CAD response is often non-linear and can be best described by a quadratic (second-order polynomial) regression model. The correlation coefficient ( $R^2$ ) should be  $\geq 0.99$ .

#### Accuracy (Recovery):

- Objective: To determine the closeness of the measured value to the true value.
- Procedure:
  - Prepare a placebo solution of the drug product.
  - Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target impurity level) with a known amount of the standard. Prepare each level in triplicate.
  - Analyze the samples and calculate the percentage recovery. The acceptance criterion is typically between 90.0% and 110.0%.[\[17\]](#)

#### Precision:

- Objective: To assess the degree of scatter between a series of measurements.
- Procedure:
  - Repeatability (Intra-assay precision): Analyze six independent preparations of a sample spiked at the 100% target level on the same day.

- Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
- Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically  $\leq 5.0\%$  RSD.[19]

Limit of Quantitation (LOQ) and Limit of Detection (LOD):

- Objective: To determine the lowest concentration of the analyte that can be reliably quantified and detected.
- Procedure:
  - These can be estimated based on the signal-to-noise ratio (S/N) from the chromatograms of low-concentration standards.
  - Typically, LOQ is established at a S/N ratio of 10:1, and LOD at a S/N ratio of 3:1.

Table 4: Typical Method Validation Performance Summary

Validation Parameter	Typical Result	Acceptance Criteria
Specificity	<b>No interference at the retention time of the analyte.</b>	<b>Peak is spectrally pure and free from co-elution.</b>
Linearity (R <sup>2</sup> )	> 0.995 (Quadratic fit)	R <sup>2</sup> $\geq$ 0.99
Accuracy (% Recovery)	95.0% - 105.0%	90.0% - 110.0%
Precision (%RSD)	< 3.0%	$\leq 5.0\%$

| LOQ | ~0.1  $\mu\text{g}/\text{mL}$  | S/N  $\geq 10$  |

## Conclusion and Final Insights

The HILIC-CAD method provides a robust, sensitive, and specific solution for the challenging task of quantifying 3-isopropylamino-1,2-propanediol in pharmaceutical products. By leveraging the unique retention mechanism of HILIC for polar compounds and the universal detection

capability of CAD for non-chromophoric substances, this approach overcomes the limitations of traditional analytical techniques.

Key Takeaways for the Researcher:

- **Embrace the Orthogonality:** HILIC offers a separation mechanism that is orthogonal to reversed-phase, making it an invaluable tool for polar analytes.[\[10\]](#)
- **Volatility is Key:** The use of volatile mobile phase components (e.g., ammonium formate) is non-negotiable for successful CAD analysis.[\[11\]](#)[\[16\]](#)
- **Matrix Matters:** Be aware that high concentrations of salts (e.g., sodium chloride) in the sample matrix can potentially influence the CAD response, and matrix-matched standards may be necessary for certain formulations.[\[20\]](#)
- **Validation is Self-Validation:** A thoroughly validated method provides confidence in the accuracy and reliability of the generated data, which is essential for regulatory compliance and ensuring product quality.

This detailed guide serves as a comprehensive starting point for researchers, scientists, and drug development professionals to implement a reliable HILIC-CAD method for the quantification of 3-isopropylamino-1,2-propanediol and other similar polar, non-chromophoric compounds.

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